Perfluorohexyl ethylphosphonic acid
Overview
Description
Perfluorohexyl ethylphosphonic acid (PFHEP) is a synthetic, fluorinated compound . It has a molecular formula of C8H6F13O3P . It belongs to the family of perfluorinated alkylphosphonic acids (PFAAs) and has drawn scientific interest because of its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of Perfluorohexyl ethylphosphonic acid consists of a perfluoroalkyl chain of six carbons, a phosphonate group, and an ethyl group . It contains a total of 30 bonds, including 24 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 2 hydroxyl groups, and 1 phosphonate .Physical And Chemical Properties Analysis
Perfluorohexyl ethylphosphonic acid has a density of 1.7±0.1 g/cm3, a boiling point of 276.4±50.0 °C at 760 mmHg, and a flash point of 121.0±30.1 °C . It has a molar refractivity of 51.0±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 250.9±3.0 cm3 .Scientific Research Applications
Anti-Corrosion Coatings
Perfluorohexyl ethylphosphonic acid has been used in the synthesis of fluorinated-phosphonic acid methacrylates, which have potential applications as anti-corrosion coatings . These materials were synthesized using free radical polymerization with heptadecafluorodecyl methacrylate (HDFDMA) and (dimethoxyphosphoryl) methyl methacrylate (DMPMM) monomers . The copolymers were then immobilized as a monolayer film to the surface of 316L stainless steel . The surfaces were analyzed using various techniques and contact angles as high as 128° were recorded for some copolymer functionalized surfaces . The polymer films proved stable to hydrolysis over several weeks of immersion in water .
Alternative to Conventional Fluorinated Surfactants
Perfluorohexyl ethylphosphonic acid is a potential non-bioaccumulable alternative to conventional fluorinated surfactants with long perfluorocarbon chains, like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which have been restricted in many industrial applications due to their negative effects. The synthesis processes, properties, and structure-activity relationships of these potential non-bioaccumulable fluorinated surfactants are being studied.
Emulsion Polymerization of Fluorinated Olefins
These surfactants are being used in emulsion polymerization of fluorinated olefins. This process involves the polymerization of fluorinated olefins in an emulsion, which can result in the production of fluorinated polymers with unique properties.
Handling Membrane Proteins
Perfluorohexyl ethylphosphonic acid-based surfactants are also being used in handling membrane proteins. Membrane proteins play crucial roles in various biological processes, and the use of these surfactants can aid in the study and manipulation of these proteins.
Leather Manufacture
Another application of these surfactants is in the manufacture of leather. The surfactants can be used in various stages of the leather production process, including tanning and finishing.
Metal Chelation
Phosphorus-containing monomers and polymers, such as those that can be synthesized using Perfluorohexyl ethylphosphonic acid, have attracted interest due to their useful properties such as metal chelation . This property can be utilized in various applications, including the removal of heavy metals from wastewater.
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F13O3P/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXIXSRZQUFPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F13O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179883 | |
Record name | 2-(Perfluorohexyl)ethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohexyl ethylphosphonic acid | |
CAS RN |
252237-40-4, 1203556-78-8 | |
Record name | Perfluorohexyl ethylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252237404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Perfluorohexyl)ethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Perfluorohexyl)ethyl phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 252237-40-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROHEXYL ETHYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H915F99WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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